molecular formula C12H18O4 B133838 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- CAS No. 62572-90-1

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-

Cat. No. B133838
CAS RN: 62572-90-1
M. Wt: 226.27 g/mol
InChI Key: MELFVOGWPJFQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-” is also known as Metoprolol Tartrate Impurity D or Metoprolol Succinate Impurity D . It is a synthetic intermediate metabolized from the drug product 3- [4- (2-Methoxyethyl)phenoxy]propionic acid .


Synthesis Analysis

The synthesis of this compound has been accomplished in two steps, starting from 4-(2-methoxyethyl)phenol. The first step involves a KOH-mediated substitution with epichlorohydrin, followed by H2SO4 catalyzed hydrolysis of the formed epoxide .


Molecular Structure Analysis

The molecular formula of this compound is C12H18O4, and it has a molecular weight of 226.27 g/mol .


Chemical Reactions Analysis

As a synthetic intermediate, this compound is metabolized from the drug product 3- [4- (2-Methoxyethyl)phenoxy]propionic acid .

Scientific Research Applications

Metoprolol Impurity D Synthesis

Metoprolol is a widely used β1-selective adrenergic receptor blocker. The compound we’re discussing, 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol, is an impurity (Impurity D) detected in Metoprolol tartrate. .

Kinetic Resolution of Racemic Intermediates

In a study, Pseudomonas fluorescens lipase (PFL) was explored as a biocatalyst for the kinetic resolution of a racemic intermediate, specifically (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol . This intermediate is relevant to the synthesis of metoprolol, an important β1-blocker drug .

Greener Synthesis Approaches

Researchers have investigated greener synthetic methods for producing Impurity D. One study focused on the synthesis of Impurity D starting from Epichlorhydrin under different conditions, including ultrasound-assisted approaches. These efforts aim to improve the environmental impact of pharmaceutical synthesis .

properties

IUPAC Name

3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELFVOGWPJFQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-

CAS RN

62572-90-1
Record name H-93/82
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name H-93/82
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458HK2AA15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

39 g of 4-(2-methoxy-ethyl)-phenol are heated to about 120° C., after addition of 0.5 g of benzyl-tributylammonium chloride, and 20.4 g of 2,3-epoxypropanol are added dropwise in the course of 15 minutes. The mixture is allowed to cool, the syrup is dissolved in CHCl3, the solution is washed with water and the CHCl3 residue is purified by preparative HPLC. 50 g of 3-[4-(2-methoxyethyl)-phenoxy]-propane-1,2-diol are obtained.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Q & A

Q1: Why is the synthesis of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol important in the context of pharmaceutical development?

A1: As highlighted in the research paper, the presence of impurities in drug substances can significantly impact drug safety and efficacy []. 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol is identified as Impurity D of Metoprolol in the European Pharmacopeia. Understanding its synthesis allows for:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.